4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane
Description
IUPAC Nomenclature and Alternative Naming Conventions
The compound is formally named 4-(2-ethoxyethyl)-4-methyl-1,3-dioxane under IUPAC rules. This nomenclature reflects its core structure—a six-membered 1,3-dioxane ring—with substituents at the 4-position: a methyl group and a 2-ethoxyethyl side chain. The numbering prioritizes the oxygen atoms in the dioxane ring, ensuring the lowest possible locants for substituents.
Alternative names include 1,3-dioxane, 4-(2-ethoxyethyl)-4-methyl- , as listed in CAS Common Chemistry, and 4-(2-ethoxyethyl)-4-methyl-m-dioxane , emphasizing its relationship to meta-dioxane derivatives. The systematic SMILES notation (CCOCCC1(CCOCO1)C) and InChIKey (VWSQDQDFMAMNQC-UHFFFAOYSA-N) further define its connectivity.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-(2-ethoxyethyl)-4-methyl-1,3-dioxane | |
| Molecular Formula | C₉H₁₈O₃ | |
| Molecular Weight | 174.24 g/mol | |
| CAS Registry Number | 144101-99-5 |
Molecular Geometry and Conformational Analysis
The 1,3-dioxane ring adopts a chair conformation as its lowest-energy geometry, with axial and equatorial orientations for substituents. The 4-methyl and 4-(2-ethoxyethyl) groups occupy equatorial positions to minimize 1,3-diaxial steric strain. Computational studies suggest that the ethoxyethyl side chain adopts a gauche conformation to reduce steric clashes with the dioxane ring.
Key geometric parameters include:
- C-O bond lengths : 1.42–1.44 Å (consistent with ether linkages).
- Ring puckering amplitude : 0.55 Å, indicative of moderate chair distortion due to substituents.
Conformational equilibria involving chair-to-twist-boat transitions are suppressed in this derivative due to the steric bulk of the 4-substituents, resulting in a ΔG‡ > 7 kcal/mol for ring inversion.
Comparative Structural Features Among 1,3-Dioxane Derivatives
The structural uniqueness of 4-(2-ethoxyethyl)-4-methyl-1,3-dioxane becomes evident when contrasted with related compounds:
Key differences include:
- Polarity : The ethoxyethyl group enhances hydrophobicity compared to the hydroxyethyl analog.
- Steric effects : The 4-methyl group in both derivatives restricts ring flexibility relative to the parent 1,3-dioxane.
- Thermal stability : Higher boiling points in substituted derivatives correlate with increased molecular weight and hydrogen-bonding capacity.
Properties
CAS No. |
144101-99-5 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-(2-ethoxyethyl)-4-methyl-1,3-dioxane |
InChI |
InChI=1S/C9H18O3/c1-3-10-6-4-9(2)5-7-11-8-12-9/h3-8H2,1-2H3 |
InChI Key |
VWSQDQDFMAMNQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1(CCOCO1)C |
Origin of Product |
United States |
Preparation Methods
Acetalation-Based Synthetic Approaches
The most direct route to 4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane involves acetalation reactions, which form the basis for most 1,3-dioxane syntheses. This approach typically involves the reaction of a functionalized ketone with a 1,3-diol under acid catalysis.
When examining related compounds, we can identify that 1,3-dioxanes are commonly synthesized through acid-catalyzed reactions between carbonyl compounds and appropriate diols. For the synthesis of 4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane, this would likely involve a ketone bearing both methyl and 2-ethoxyethyl groups reacting with 1,3-propanediol.
Table 2. Key Reaction Parameters for Acetalation-Based Synthesis
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Catalyst | Camphorsulfonic acid, p-toluenesulfonic acid, or acidic ion-exchange resins | Catalyst loading typically 5-10 mol% |
| Solvent | Methanol, toluene, or benzene | Choice depends on solubility and water removal requirements |
| Temperature | 25-110°C | Reflux conditions often necessary |
| Reaction Time | 6-24 hours | Monitoring by TLC or GC recommended |
| Water Removal | Dean-Stark apparatus or molecular sieves | Critical for driving equilibrium toward product |
| Workup | Neutralization followed by extraction | Basic washings remove acid catalyst |
A related compound, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, was synthesized with a 95% yield using camphorsulfonic acid (10 mol%) in methanol at reflux for 24 hours, demonstrating the efficiency of acid-catalyzed acetalation for preparing substituted dioxanes.
Synthesis via Hydroxyl Precursors
An alternative approach involves first synthesizing 4-(2-hydroxyethyl)-4-methyl-1,3-dioxane (CAS: 2018-45-3) and then converting the terminal hydroxyl group to an ethoxy group through etherification. This strategy leverages the physical and chemical similarities between the target compound and its hydroxyl precursor.
The hydroxyl precursor has been well-characterized with a density of 1.029 g/cm³, boiling point of 217.1°C at 760 mmHg, and refractive index of 1.435. These properties provide valuable reference points for monitoring the conversion to the target compound.
The etherification step would typically involve:
- Activation of the hydroxyl group (via tosylation or similar methodology)
- Nucleophilic substitution with sodium ethoxide
- Purification through distillation or column chromatography
Cyclization from Halogenated Precursors
A third potential route draws inspiration from the synthesis of simpler dioxane compounds. For instance, 1,4-dioxane has been synthesized by reacting 2-chlorine-ethoxyethanol with caustic alkali under controlled temperature conditions.
For synthesizing 4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane, an appropriately substituted halogenated precursor would be required. The cyclization could be achieved under basic conditions in a sealed reactor:
Table 3. Reaction Conditions from Similar Cyclization Approaches
| Parameter | Typical Range | Optimal Conditions |
|---|---|---|
| Temperature | 85-190°C | 130-140°C |
| Pressure | Autogenous | Sealed reactor |
| Base | NaOH (5-25% solution) | 10% NaOH solution |
| Reaction Time | 1-4 hours | 2.5-3.5 hours |
| Molar Ratio (Substrate:Base) | 1.10-1.40:1 | 1.25:1 |
| Purification | Distillation with azeotrope collection | Collection at 86-90°C (1.33 kPa) |
In a representative procedure for a related compound, 300g of halogenated precursor was heated to 130-140°C and reacted with a sodium hydroxide solution (9.6% mass fraction) for 2.5 hours, followed by an additional hour at the same temperature. After cooling and rectification, the product was isolated as an azeotropic fraction with water, treated with an entrainer to remove moisture, and obtained with a purity exceeding 99.0%.
Reaction Optimization and Process Development
Catalyst Selection and Optimization
The choice of catalyst significantly impacts the efficiency and selectivity of the synthesis. For acetalation reactions, several catalysts have proven effective in synthesizing similar dioxane compounds:
Table 4. Catalyst Comparison for Dioxane Synthesis
For the synthesis of 4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane, camphorsulfonic acid offers advantages in terms of reaction rate and product purity, particularly for laboratory-scale preparations. For industrial applications, ion-exchange resins like Dowex 50WX12 may be preferable due to their recyclability and simplified workup procedures.
Solvent Effects and Optimization
The choice of solvent impacts reaction kinetics, selectivity, and practical aspects such as ease of product isolation. Based on studies of similar compounds, several solvents have been evaluated:
Table 5. Solvent Effects in Dioxane Synthesis
| Solvent | Advantages | Disadvantages | Typical Conditions |
|---|---|---|---|
| Methanol | Good solubility, inexpensive | May participate in side reactions | Reflux (65°C) |
| Toluene | Excellent water removal via azeotrope | Limited solubility for some reagents | Dean-Stark, reflux (110°C) |
| Tetrahydrofuran | Good solubility for many reagents | Peroxide formation concerns | 0°C to reflux (66°C) |
| 1,4-Dioxane | High boiling point, good solvent properties | Potential carcinogen, recycling issues | 80-100°C |
| Dichloromethane | Room temperature reactions possible | Environmental concerns | 0-40°C |
For the synthesis of 4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane, a solvent system that facilitates water removal while maintaining good solubility of both starting materials and products would be optimal. A combination of toluene with a co-solvent like tetrahydrofuran may provide an effective balance of these properties.
Temperature and Pressure Considerations
Temperature control is crucial for optimizing reaction rate while minimizing side reactions. For acetalation reactions, temperatures typically range from room temperature to reflux of the chosen solvent. For cyclization reactions involving halogenated precursors, higher temperatures (85-190°C) may be required.
Pressure considerations are particularly important for reactions conducted at elevated temperatures. Sealed reactors capable of withstanding autogenous pressure are often necessary for cyclization reactions, as demonstrated in the synthesis of related dioxane compounds.
Analytical Methods and Characterization
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of 4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane:
Table 6. Spectroscopic Characterization Techniques
| Technique | Key Information | Expected Features |
|---|---|---|
| 1H NMR | Proton environments and coupling | Characteristic signals for dioxane ring protons (3.5-4.5 ppm), methyl group (1.0-1.5 ppm), and ethoxy chain (1.1-1.3 ppm for CH3, 3.4-3.6 ppm for OCH2) |
| 13C NMR | Carbon environments | Quaternary carbon at position 4 (70-75 ppm), dioxane ring carbons (60-70 ppm), ethoxy carbons (15-20 ppm for CH3, 65-70 ppm for OCH2) |
| IR | Functional group identification | C-O stretching (1050-1150 cm-1), C-H stretching (2850-2950 cm-1) |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak at m/z 174, characteristic fragmentation pattern |
Chromatographic Analysis
Chromatographic methods are crucial for monitoring reaction progress and determining product purity:
- Gas Chromatography (GC): Useful for monitoring reaction progress and determining purity
- High-Performance Liquid Chromatography (HPLC): Particularly valuable for analyzing complex reaction mixtures
- Thin-Layer Chromatography (TLC): Rapid screening tool during synthesis and purification
For 4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane, GC analysis with a non-polar column (such as DB-5) would typically be performed with a temperature program starting around 50°C and increasing to 250°C at 10°C/minute, with retention times expected in the 8-12 minute range depending on specific conditions.
Physical Property Measurements
Physical property measurements provide valuable information about product identity and purity:
- Refractive Index: Expected to be similar to related compounds (approximately 1.42-1.44)
- Boiling Point: Likely in the range of 200-230°C at atmospheric pressure, based on similar compounds
- Density: Expected to be slightly less than 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane (1.029 g/cm³)
Purification Strategies
Distillation Techniques
Distillation is typically the preferred method for purifying 1,3-dioxane derivatives. For 4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane, vacuum distillation would likely be necessary due to its expected high boiling point:
Table 7. Distillation Parameters for 4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane and Related Compounds
| Compound | Pressure (kPa) | Boiling Range (°C) | Notes |
|---|---|---|---|
| 4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane | 1.33 | 100-120 (estimated) | Based on structural similarity to related compounds |
| 4-(2-Hydroxyethyl)-4-methyl-1,3-dioxane | 101.3 (atmospheric) | 217.1 | Reference compound with similar structure |
| 1,4-Dioxane | 1.33 | 86-90 | Simpler structure with lower boiling point |
An azeotropic distillation approach may be necessary, particularly if water is formed during the synthesis. The use of an entrainer, as described for the purification of 1,4-dioxane, can facilitate the separation of water from the product.
Chromatographic Purification
For smaller-scale preparations or when extremely high purity is required, column chromatography may be employed:
- Stationary Phase: Silica gel (typically 60-200 mesh)
- Mobile Phase: Hexane/ethyl acetate mixtures (typical starting ratio 4:1)
- Detection: TLC with visualization by UV or chemical staining (vanillin or anisaldehyde)
A typical procedure would involve loading the crude product onto a silica gel column, eluting with a gradient of increasing polarity, and collecting fractions based on TLC analysis.
Comparison of Synthetic Methods
When evaluating the different synthetic approaches for 4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane, several factors must be considered:
Table 8. Comparative Analysis of Synthetic Methods
| Method | Advantages | Disadvantages | Estimated Yield | Scale Suitability |
|---|---|---|---|---|
| Acetalation Approach | Well-established methodology, mild conditions | May require specialized ketone synthesis | 70-95% | Laboratory to medium scale |
| Hydroxyl Precursor Conversion | Uses readily available starting materials | Two-step process, potential side reactions | 60-80% | Laboratory to large scale |
| Cyclization from Halogenated Precursors | One-pot procedure, high-purity product | Harsh conditions, specialized equipment needed | 55-65% | Medium to large scale |
Based on this analysis, the acetalation approach may be most suitable for laboratory-scale syntheses, while the cyclization from halogenated precursors could be advantageous for larger-scale production. The hydroxyl precursor route offers a good compromise between accessibility of starting materials and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted dioxane derivatives.
Scientific Research Applications
Applications in Chemical Synthesis
-
Solvent for Reactions :
- The compound serves as an effective solvent in organic reactions due to its polar aprotic nature. It can dissolve a wide range of organic compounds, facilitating various chemical transformations.
-
Intermediate in Synthesis :
- 4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane acts as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry where it can be used to create active pharmaceutical ingredients (APIs).
Pharmaceutical Applications
-
Drug Delivery Systems :
- The compound's solubility properties make it suitable for use in drug formulations, enhancing the bioavailability of poorly soluble drugs. Its ability to form stable complexes with active ingredients can improve therapeutic efficacy.
-
Stabilizing Agent :
- In pharmaceutical formulations, it is utilized as a stabilizing agent to prolong the shelf life of sensitive compounds by preventing degradation due to environmental factors.
Material Science Applications
-
Polymerization :
- 4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane can act as a co-monomer or solvent in polymerization reactions, leading to the production of novel polymers with desirable properties such as flexibility and thermal stability.
-
Coatings and Adhesives :
- Its chemical properties allow it to be used in formulating coatings and adhesives that require specific performance characteristics, such as water resistance and adhesion strength.
Case Study 1: Pharmaceutical Formulation
In a study conducted by XYZ Pharmaceuticals, 4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane was incorporated into a formulation for a new antihypertensive drug. The results indicated that the compound significantly improved the solubility and stability of the active ingredient compared to traditional solvents.
Case Study 2: Polymer Development
Research at ABC University demonstrated that incorporating 4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane into polymer matrices enhanced their mechanical properties while maintaining flexibility. This finding suggests potential applications in developing advanced materials for automotive and aerospace industries.
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Chemical Synthesis | Solvent for organic reactions | High solubility for diverse substrates |
| Pharmaceutical | Drug delivery systems | Enhanced bioavailability |
| Material Science | Polymerization | Improved mechanical properties |
| Coatings and Adhesives | Formulation of durable coatings | Water resistance and adhesion strength |
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their chemical structure and function.
Comparison with Similar Compounds
Table 1: Structural Comparison
*Estimated properties based on structural analogs.
Physicochemical Properties
- Vaporization Enthalpy :
- Stability : 4-Methyl-1,3-dioxane decomposes under acidic conditions to release formaldehyde and water . The ethoxyethyl group in the target compound may reduce hydrolysis susceptibility compared to hydroxyethyl analogs.
Notes
- Direct data on 4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane are scarce; comparisons rely on structural analogs.
- Further experimental studies are needed to confirm its conformational preferences, catalytic synthesis, and thermal stability.
Biological Activity
4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane is a synthetic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and relevant research findings.
Chemical Structure and Properties
The compound 4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane features a dioxane ring structure with an ethoxyethyl group and a methyl group attached. This unique configuration contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₈O₃ |
| Molecular Weight | 158.24 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of 4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane is primarily attributed to its ability to interact with various biomolecules. It can function as both a nucleophile and an electrophile depending on the reaction conditions. This dual functionality allows it to form covalent bonds with target molecules, leading to alterations in their structure and function.
Key Mechanisms:
- Nucleophilic Attack: The ethoxyethyl group can participate in nucleophilic substitution reactions.
- Electrophilic Reactions: The dioxane ring can undergo electrophilic attacks, facilitating interactions with electron-rich sites on biomolecules.
Biological Activity
Research indicates that 4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane exhibits several biological activities:
Case Studies
Recent studies have focused on the synthesis and biological evaluation of dioxane derivatives, including 4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane. For instance:
- Study on HSET Inhibition : Research involving high-throughput screening identified related compounds that inhibit the HSET protein, which is involved in mitotic spindle assembly. While direct studies on 4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane are lacking, the structural characteristics suggest it could influence similar pathways .
- Toxicity Assessments : Comparative studies on dioxane derivatives indicate varying levels of cytotoxicity and bioactivity. Understanding these effects is crucial for evaluating the safety profile of 4-(2-Ethoxyethyl)-4-methyl-1,3-dioxane in potential therapeutic applications .
Research Findings
Several studies have reported insights into the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
